

Application Note: High-Performance Synthesis of N,N-Dimethyl-2-phenoxy-cyclopropanamine

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Compound of Interest

Compound Name:	Cyclopropanamine, N,N-dimethyl-2-phenoxy-
CAS No.:	710-44-1
Cat. No.:	B3280174

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Executive Summary

This application note details a robust, scalable protocol for the synthesis of N,N-dimethyl-2-phenoxy-cyclopropanamine, a structural analog of the monoamine oxidase inhibitor (MAOI) tranylcypromine. While the primary amine (2-phenoxy-cyclopropanamine) is a known building block in medicinal chemistry, the N,N-dimethyl derivative requires precise functionalization to maintain the integrity of the strained cyclopropane ring.

The protocol utilizes a modular three-stage approach:

- Rhodium-catalyzed cyclopropanation of phenyl vinyl ether to construct the core scaffold.
- Curtius rearrangement to convert the carboxy-terminus to a primary amine.
- Reductive methylation using sodium cyanoborohydride to install the dimethylamino motif without ring fragmentation.

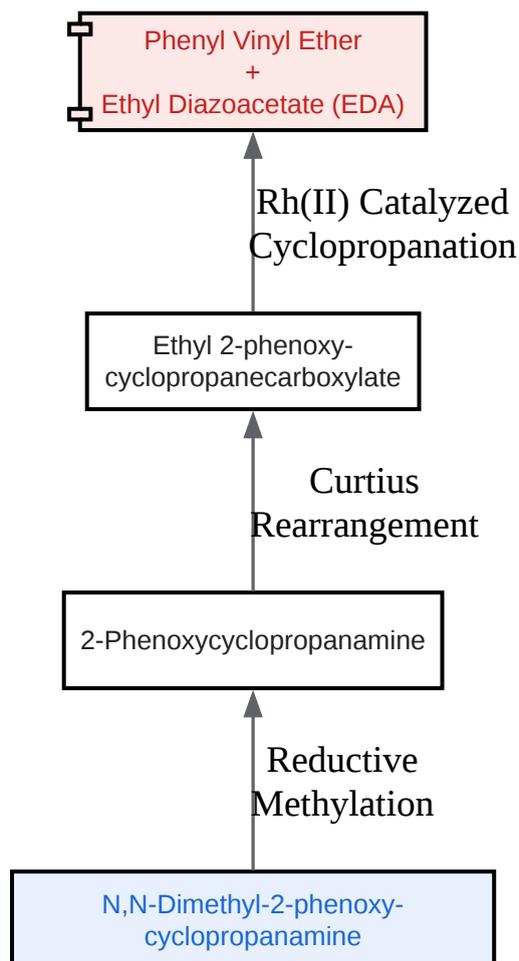
Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic Strategy & Logic

The synthesis is designed to maximize diastereoselectivity (favoring the trans-isomer) and safety. Direct amination of cyclopropanes is difficult; therefore, we employ a carboxylate

intermediate derived from a carbenoid addition.

Retrosynthesis Diagram



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Figure 1: Retrosynthetic disconnection showing the conversion of phenyl vinyl ether to the target amine via a carbene insertion strategy.

Safety & Hazard Analysis (Critical)

- Ethyl Diazoacetate (EDA): Potentially explosive and toxic. Handle in a fume hood behind a blast shield. Do not heat undiluted EDA.
- Diphenylphosphoryl Azide (DPPA): Used in the Curtius rearrangement. It is toxic and potentially explosive if heated in a closed system.

- Sodium Cyanoborohydride: Liberates highly toxic HCN gas upon contact with strong acids. Ensure the reaction pH is maintained above 3-4 and quench in a well-ventilated hood.

Detailed Experimental Protocols

Phase 1: Cyclopropane Core Construction

Objective: Synthesis of Ethyl 2-phenoxypropylcarboxylate.

Rationale: The reaction of electron-rich phenyl vinyl ether with an electrophilic carbene (derived from EDA) is best catalyzed by Rhodium(II) acetate dimer. This catalyst minimizes C-H insertion side products common with copper catalysts.

Reagents:

- Phenyl vinyl ether (1.0 equiv)
- Ethyl diazoacetate (EDA) (1.2 equiv)
- Rhodium(II) acetate dimer $[\text{Rh}_2(\text{OAc})_4]$ (0.5 mol%)
- Dichloromethane (DCM), anhydrous

Protocol:

- Setup: Flame-dry a 2-neck round-bottom flask (RBF) and equip with a reflux condenser and nitrogen inlet.
- Charge: Add phenyl vinyl ether (10 mmol, 1.20 g) and $\text{Rh}_2(\text{OAc})_4$ (0.05 mmol, 22 mg) to the flask. Dissolve in 20 mL anhydrous DCM.
- Addition: Dissolve EDA (12 mmol, 1.37 g) in 10 mL DCM. Load this into a syringe pump.
- Reaction: Slowly add the EDA solution to the stirring mixture over 4–6 hours at room temperature. Slow addition is critical to prevent EDA dimerization.
- Workup: Once gas evolution ceases and TLC indicates consumption of starting material, concentrate the solvent under reduced pressure.

- Purification: Purify the residue via flash column chromatography (Hexanes/EtOAc 9:1).
 - Note: The product will be a mixture of cis and trans isomers. The trans isomer is typically the major product and more polar. Separate them at this stage if stereopurity is required.

Phase 2: Carboxyl-to-Amine Conversion (Curtius Rearrangement)

Objective: Synthesis of 2-phenoxypropylamine hydrochloride.

Rationale: The Curtius rearrangement is preferred over the Hofmann degradation for cyclopropanes to avoid ring-opening reactions that can occur under strongly basic/halogenating conditions.

Protocol:

- Hydrolysis: Dissolve the ester (5 mmol) in MeOH/H₂O (3:1, 20 mL). Add LiOH (10 mmol). Stir at RT for 12h. Acidify with 1M HCl, extract with EtOAc, and dry to obtain the carboxylic acid.
- Acyl Azide Formation: Dissolve the crude acid (4 mmol) in dry Toluene (15 mL). Add Triethylamine (1.2 equiv) and DPPA (1.1 equiv). Stir at RT for 1 hour.
- Rearrangement: Heat the mixture to 80°C for 2 hours. Evolution of N₂ gas indicates isocyanate formation.
- Trapping/Hydrolysis:
 - Option A (Boc-protection): Add tert-butanol (5 equiv) and reflux for 12h to get the N-Boc amine. Deprotect with TFA/DCM (1:1) to get the primary amine.[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - Option B (Direct Hydrolysis): Add 2M HCl (10 mL) to the isocyanate solution and reflux for 1 hour.
- Isolation: Cool the aqueous layer (if Option B), wash with ether (to remove non-basic impurities), then basify with 2M NaOH to pH 12. Extract with DCM (3x). Dry over Na₂SO₄ and concentrate to yield the primary amine oil.

Phase 3: N,N-Dimethylation (Reductive Amination)

Objective: Synthesis of N,N-dimethyl-2-phenoxypropylamine.

Rationale: The Eschweiler-Clarke reaction (Formic acid/Formaldehyde at reflux) is standard but can be harsh. We recommend Sodium Cyanoborohydride (NaBH_3CN) reductive amination for milder conditions and higher yields.

Reagents:

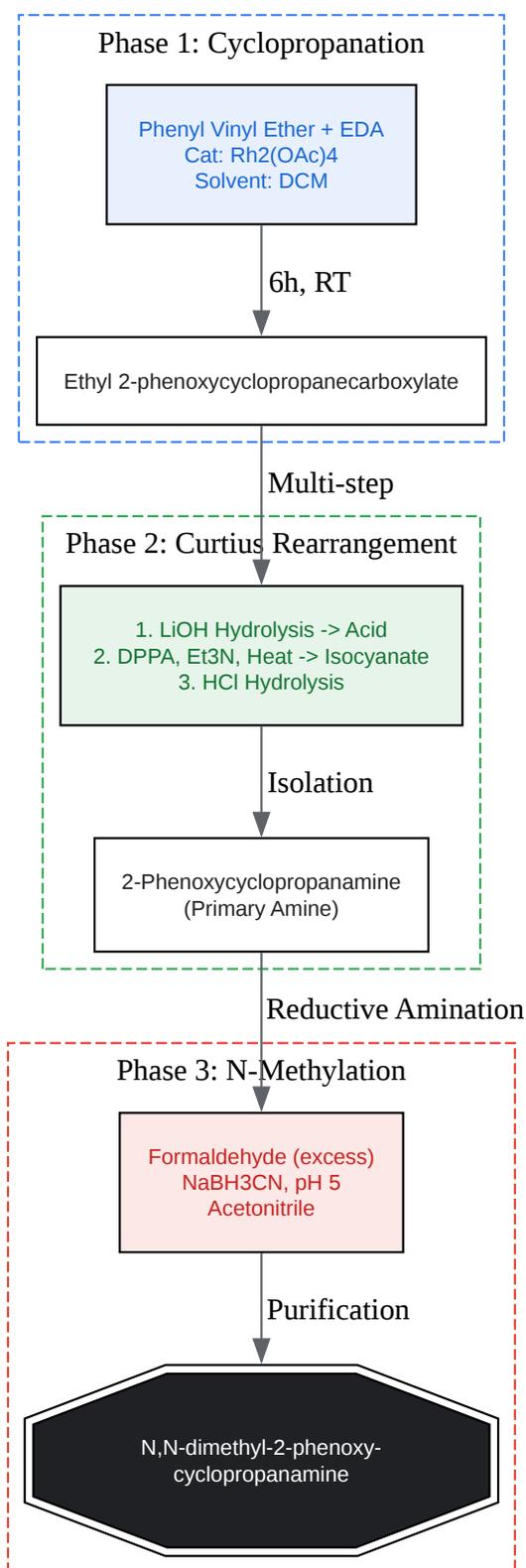
- 2-Phenoxypropylamine (1.0 equiv)
- Formaldehyde (37% aq. solution, 5.0 equiv)
- Sodium Cyanoborohydride (3.0 equiv)
- Acetic Acid (catalytic, to adjust pH to ~5)
- Acetonitrile/Methanol (solvent)

Protocol:

- Mixing: In a RBF, dissolve 2-phenoxypropylamine (2 mmol) in Acetonitrile (10 mL).
- Aldehyde Addition: Add Formaldehyde solution (10 mmol). Stir for 15 minutes to allow imine/iminium formation.
- Reduction: Add NaBH_3CN (6 mmol) in one portion.
- pH Adjustment: Add glacial acetic acid dropwise until the pH is approximately 5–6 (check with wet pH paper). Caution: Do not make too acidic to avoid HCN generation.
- Stir: Stir at room temperature for 4 hours. Monitor by TLC (DCM/MeOH/ NH_3 90:9:1).
- Quench: Quench with 1M NaOH (10 mL) to basify to pH >10.
- Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with brine.[4]

- Purification: Dry over MgSO_4 and concentrate. Purify via neutral alumina column or silica gel (using 1% triethylamine in eluent to prevent streaking) to obtain the pure oil.

Workflow Visualization



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Figure 2: Step-by-step experimental workflow.

Characterization & Quality Control

Parameter	Expected Data	Notes
Appearance	Pale yellow to colorless oil	Amine oxidation can darken color. Store under Argon.
¹ H NMR (CDCl ₃)	Cyclopropane protons: High field multiplets (0.8–1.5 ppm).N-Methyls: Singlet approx 2.3–2.4 ppm (6H).Phenoxy: Aromatic signals 6.9–7.3 ppm.[5]	Diagnostic: The cyclopropane CH attached to Oxygen is usually around 3.5–4.0 ppm.
MS (ESI+)	[M+H] ⁺ peak matching MW + 1	Check for absence of M-14 (monomethyl) impurity.
Solubility	Soluble in DCM, MeOH, Et ₂ O.	Low solubility in water unless converted to HCl salt.

References

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Sources

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